molecular formula C7H9F3O B2759809 [3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2384784-97-6

[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No. B2759809
CAS RN: 2384784-97-6
M. Wt: 166.143
InChI Key: ZGRANUGXRWNZJV-UHFFFAOYSA-N
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Description

“[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol” is a chemical compound with the CAS Number: 2384784-97-6 . It has a molecular weight of 166.14 and its IUPAC name is (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9F3O/c8-7(9,10)6-1-5(2-6,3-6)4-11/h11H,1-4H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular formula of C7H9F3O .

Scientific Research Applications

Drug Development and Bioisosteres

Bicyclo[1.1.1]pentanes (BCPs) serve as valuable bioisosteres for 1,4-disubstituted arenes, tert-butyl, and acetylenic groups. These BCPs offer physicochemical benefits to drug candidates. Researchers have synthesized BCPs bearing carbon and halogen substituents using exceptionally mild reaction conditions. The process involves triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.0 1,3]pentane (TCP) with alkyl halides. The resulting BCP analogues find applications in drug design, particularly for mimicking aromatic rings and bulky substituents in pharmaceuticals, peptides, and nucleosides .

Multigram Synthesis of 3-(Trifluoromethyl)bicyclo[1.1.1]pent-1-ylglycine (CF3-Bpg)

An optimized protocol has been developed for the multigram synthesis of CF3-Bpg, a derivative of our compound of interest. The overall yield has been improved from 35% to 53%. CF3-Bpg is a promising building block for medicinal chemistry and drug discovery, especially in the context of fluorinated compounds .

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O/c8-7(9,10)6-1-5(2-6,3-6)4-11/h11H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRANUGXRWNZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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